molecular formula C10H17Br B13171196 2-(3-Bromopropyl)bicyclo[2.2.1]heptane

2-(3-Bromopropyl)bicyclo[2.2.1]heptane

Cat. No.: B13171196
M. Wt: 217.15 g/mol
InChI Key: YWZZAOWRBAGONC-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C10H17Br. It is a derivative of bicyclo[2.2.1]heptane, where a bromopropyl group is attached to the bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the reaction of bicyclo[2.2.1]heptane with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromopropyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Bromopropyl)bicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)bicyclo[2.2.1]heptane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-(3-Bromopropyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromopropyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate for various chemical transformations and applications .

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

2-(3-bromopropyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C10H17Br/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-7H2

InChI Key

YWZZAOWRBAGONC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CCCBr

Origin of Product

United States

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